NA-184

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

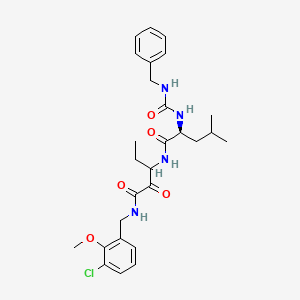

C27H35ClN4O5 |

|---|---|

Molecular Weight |

531.0 g/mol |

IUPAC Name |

(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide |

InChI |

InChI=1S/C27H35ClN4O5/c1-5-21(23(33)26(35)29-16-19-12-9-13-20(28)24(19)37-4)31-25(34)22(14-17(2)3)32-27(36)30-15-18-10-7-6-8-11-18/h6-13,17,21-22H,5,14-16H2,1-4H3,(H,29,35)(H,31,34)(H2,30,32,36)/t21?,22-/m0/s1 |

InChI Key |

QTTIYJOYAUFSKQ-KEKNWZKVSA-N |

Isomeric SMILES |

CCC(C(=O)C(=O)NCC1=C(C(=CC=C1)Cl)OC)NC(=O)[C@H](CC(C)C)NC(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)C(=O)NCC1=C(C(=CC=C1)Cl)OC)NC(=O)C(CC(C)C)NC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

NA-184: A Technical Guide for Researchers

This technical guide provides an in-depth overview of NA-184, a selective and brain-penetrant calpain-2 inhibitor, for researchers, scientists, and drug development professionals.

Full Chemical Name: (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide.[1][2][3][4][5]

Introduction

This compound is a novel small molecule that demonstrates high selectivity for the inhibition of calpain-2, a calcium-activated neutral protease. In the central nervous system, the roles of calpain-1 and calpain-2 are distinct and often opposing. While calpain-1 is associated with neuroprotective pathways, calpain-2 activation is linked to neurodegeneration following acute injuries such as traumatic brain injury (TBI).[1][2][5][6] this compound has emerged as a promising therapeutic candidate due to its ability to selectively inhibit calpain-2, thereby reducing neuronal damage and promoting functional recovery in preclinical models of TBI.[1][2][7]

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable properties for a centrally acting therapeutic agent, including stability in plasma and liver, and the ability to cross the blood-brain barrier.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C27H35ClN4O5 | [8] |

| Molecular Weight | 531.05 g/mol | [8] |

| Half-life in Mouse Plasma | ~3.3 hours | [7] |

| Half-life in Mouse Liver Homogenates | ~17.6 hours | [7] |

Mechanism of Action and Selectivity

This compound is a potent and selective inhibitor of calpain-2. The tables below summarize its inhibitory activity against various proteases.

Inhibitory Activity Against Calpains

| Enzyme | IC50 / Ki | Species | Reference |

| Calpain-2 | IC50: 134 nM | Mouse | [8][9] |

| Ki: 50 nM | Human | [8][9] | |

| EC50: 1.55 nM (against spectrin degradation) | Human | [7] | |

| Calpain-1 | IC50: 2826 nM | Mouse | [8][9] |

| Ki: 309 nM | Human | [9] | |

| No inhibition up to 10 µM (against spectrin degradation) | Human | [7] |

Selectivity Against Other Proteases

This compound shows minimal inhibition against a panel of other cysteine and serine proteases at concentrations up to 10 µM, with the notable exceptions of Cathepsin L and B.[7][8]

| Protease | Ki | Reference |

| Cathepsin L | 1.9 nM | [7] |

| Cathepsin B | 220 nM | [7] |

In Vivo Efficacy in Traumatic Brain Injury Models

This compound has demonstrated significant neuroprotective effects in rodent models of traumatic brain injury (TBI).

| Model | Species | Dose | Outcome | Reference |

| Controlled Cortical Impact (CCI) | Mouse | 0.13 mg/kg (ED50) | Neuroprotection | [6] |

| Controlled Cortical Impact (CCI) | Mouse & Rat | 1 mg/kg | 50-70% inhibition of calpain-2 activity, reduced cell death | [7] |

Experimental Protocols

In Vitro Calpain Activity Assay

This protocol describes the measurement of calpain-1 and calpain-2 activity using a fluorogenic substrate.

Materials:

-

Mouse pons-cerebellum tissue

-

Homogenization buffer: 60 mM imidazole-HCl (pH 7.3), 5 mM cysteine, 2.5 mM β-mercaptoethanol

-

Fluorogenic substrate: Suc-Leu-Tyr-AMC (0.5 mM)

-

Calcium chloride solution

-

This compound (or other inhibitors)

Procedure:

-

Prepare membrane fractions from mouse pons-cerebellum by homogenization and centrifugation.

-

Resuspend the membrane fractions in homogenization buffer.

-

To measure calpain-1 activity, add 20 µM calcium and the fluorogenic substrate.

-

To measure total calpain activity (calpain-1 and calpain-2), add 5 mM calcium and the fluorogenic substrate.

-

Calpain-2 activity is determined by subtracting the calpain-1 activity from the total calpain activity.

-

For inhibitor studies, pre-incubate the membrane fractions with various concentrations of this compound before adding calcium and the substrate.

-

Monitor the fluorescence signal over time to determine the rate of substrate hydrolysis.

Controlled Cortical Impact (CCI) Model of TBI

This protocol outlines the induction of TBI in rodents to evaluate the neuroprotective effects of this compound.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

CCI device

-

This compound solution for injection (e.g., intraperitoneal)

-

Surgical instruments

Procedure:

-

Anesthetize the animal (mouse or rat) and mount it in a stereotaxic frame.

-

Perform a craniotomy to expose the cerebral cortex.

-

Position the CCI device over the exposed cortex and induce the injury with controlled parameters (e.g., impact velocity, depth, and duration).

-

Suture the incision.

-

Administer this compound (e.g., 1 mg/kg, i.p.) at a specified time point post-injury (e.g., 1 hour).

-

At a predetermined endpoint (e.g., 24 hours), sacrifice the animal and harvest the brain tissue for analysis (e.g., calpain activity assays, TUNEL staining for cell death).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Calpain Activation in Neuronal Injury

Caption: Opposing roles of Calpain-1 and Calpain-2 in TBI.

Experimental Workflow for In Vivo Testing of this compound

Caption: Workflow for evaluating this compound in a TBI model.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and neuroprotective properties of this compound, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor | Semantic Scholar [semanticscholar.org]

- 4. Identification and neuroprotective properties of this compound, a selective calpain-2 inhibitor [ouci.dntb.gov.ua]

- 5. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound | Calpain-2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

(S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide synthesis

An in-depth technical guide on the synthesis of (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide, a complex peptide mimetic with potential applications in drug discovery, is presented. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The target molecule, (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide, possesses structural features reminiscent of potent enzyme inhibitors, particularly those targeting proteases. The structure comprises three key fragments: an N-terminal capped amino acid, (S)-2-(3-benzylureido)-4-methylpentanoic acid (a derivative of L-leucine); a C-terminal amine, 3-chloro-2-methoxybenzylamine; and a central peptidic core with a reactive warhead, suggested by the "1,2-dioxopentan-3-yl" moiety. This nomenclature is uncommon and may represent an α,β-epoxyketone, a common pharmacophore in proteasome inhibitors like Carfilzomib.

This guide outlines a plausible synthetic strategy for a molecule that incorporates these key structural elements, based on established methodologies in peptide synthesis and the preparation of peptide epoxyketones. The proposed synthesis is convergent, involving the preparation of key fragments followed by their coupling.

Synthetic Strategy Overview

The synthesis is divided into three main stages:

-

Part 1: Synthesis of the N-terminal Fragment (Ureido-Amino Acid).

-

Part 2: Synthesis of the C-terminal Fragment (Substituted Benzylamine).

-

Part 3: Assembly and Elaboration of the Final Molecule.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Synthesis of (S)-2-(3-benzylureido)-4-methylpentanoic acid (N-terminal Fragment)

This fragment is synthesized from L-leucine and benzyl isocyanate.

Methodology:

-

L-leucine (1.0 eq) is suspended in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).

-

A base, typically triethylamine (Et3N) or an inorganic base like sodium carbonate (Na2CO3) (2.0 eq), is added to the suspension.

-

Benzyl isocyanate (1.1 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with a cold solution of 1N HCl.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to yield the crude product.

-

Purification is achieved by recrystallization or silica gel chromatography.

| Parameter | Value | Reference |

| Starting Material | L-Leucine | Commercially Available |

| Reagent | Benzyl Isocyanate | Commercially Available |

| Solvent | Water/THF | [General procedure] |

| Base | Triethylamine | [General procedure] |

| Typical Yield | 85-95% | [Estimated] |

| Purity | >98% (after purification) | [Estimated] |

Synthesis of 3-chloro-2-methoxybenzylamine (C-terminal Fragment)

This substituted benzylamine can be prepared from the corresponding benzoic acid or benzaldehyde.

Methodology (from 3-chloro-2-methoxybenzoic acid):

-

3-chloro-2-methoxybenzoic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride.

-

The crude acid chloride is then carefully reacted with aqueous ammonia to form 3-chloro-2-methoxybenzamide.

-

The resulting amide is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.

-

The reaction is worked up by quenching with water and aqueous NaOH, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried and concentrated to give 3-chloro-2-methoxybenzylamine.

| Parameter | Value | Reference |

| Starting Material | 3-chloro-2-methoxybenzoic acid | Commercially Available |

| Reagents | SOCl2, NH4OH, LiAlH4 | Standard organic reagents |

| Solvent | THF | [General procedure] |

| Typical Yield | 60-75% (over 3 steps) | [Estimated] |

| Purity | >97% (after distillation/purification) | [Estimated] |

Assembly of the Peptide Backbone and Elaboration

This part of the synthesis involves standard peptide coupling techniques.

Methodology (Proposed):

-

Coupling of N-Boc-L-isoleucine with 3-chloro-2-methoxybenzylamine: N-Boc-L-isoleucine (1.0 eq) and 3-chloro-2-methoxybenzylamine (1.0 eq) are dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction is stirred at room temperature for 2-4 hours. Workup involves aqueous extraction to yield Boc-L-isoleucyl-(3-chloro-2-methoxybenzyl)amide.

-

Boc Deprotection: The Boc-protected dipeptide is dissolved in dichloromethane (DCM) and treated with an excess of trifluoroacetic acid (TFA) for 1-2 hours. The solvent and excess TFA are removed in vacuo to yield the TFA salt of the free amine.

-

Final Peptide Coupling: The N-terminal fragment, (S)-2-(3-benzylureido)-4-methylpentanoic acid (1.0 eq), is coupled with the deprotected isoleucine derivative from the previous step using the same coupling conditions (HATU/DIPEA in DMF).

-

Formation of the 1,2-dioxo moiety: The final elaboration to form the "1,2-dioxopentan-3-yl" group from the isoleucine residue is a non-trivial transformation. If interpreted as an α,β-epoxyketone, this would typically be installed from a peptide aldehyde or by modification of the C-terminal carboxylic acid prior to the final coupling steps. If a vicinal diketone is indeed the target, it could potentially be formed by oxidation of a corresponding α-hydroxyketone, which in turn could be derived from the isoleucine backbone. This step would require significant experimental development.

| Parameter | Value | Reference |

| Coupling Reagent | HATU/DIPEA | |

| Boc Deprotection Reagent | TFA in DCM | [1] |

| Solvents | DMF, DCM | [1] |

| Typical Coupling Yield | 70-90% | [Estimated] |

| Purity | Chromatographic purification required | [General practice] |

Putative Mechanism of Action: Proteasome Inhibition

Given the structural similarity of the presumed epoxyketone warhead to Carfilzomib, the target molecule is likely an inhibitor of the 20S proteasome. The epoxyketone moiety forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytically active β-subunits.

Caption: Signaling pathway of proteasome inhibition by a peptide epoxyketone.

This irreversible inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and ultimately leading to apoptosis, a mechanism that is particularly effective against rapidly dividing cancer cells.[2][3]

Conclusion

The synthesis of (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide presents a significant challenge due to the complexity of the molecule and the ambiguity of its chemical name. This guide proposes a rational, convergent synthetic approach based on the assumption that the target contains a peptide backbone and a reactive epoxyketone or diketone warhead. The protocols provided for the synthesis of the key fragments are based on well-established and reliable chemical transformations. The successful synthesis of the final molecule would require further investigation and optimization, particularly concerning the formation of the reactive "1,2-dioxo" moiety. The potential of this molecule as a proteasome inhibitor warrants its synthesis and biological evaluation.

References

NA-184: A Novel Neuroprotective Agent Targeting Calpain-2 in Neuronal Injury

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Neuronal injury, a hallmark of traumatic brain injury (TBI), stroke, and neurodegenerative diseases, triggers a complex cascade of biochemical events leading to cell death and functional deficits. A key player in this pathological process is the calcium-dependent protease, calpain-2. Overactivation of calpain-2 has been directly linked to neuronal damage.[1][2][3] NA-184 is a novel, selective, small-molecule inhibitor of calpain-2 that has demonstrated significant neuroprotective effects in preclinical models of neuronal injury.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the calpain-2 signaling pathway, and presents key preclinical data and experimental methodologies for its evaluation.

The Role of Calpain-2 in Neuronal Injury

Calpains are a family of intracellular cysteine proteases that are activated by elevated intracellular calcium levels, a common consequence of neuronal injury.[2][3] The two major isoforms in the brain, calpain-1 and calpain-2, have distinct and often opposing roles. While calpain-1 is generally considered neuroprotective, calpain-2 activation is a critical mediator of neurodegeneration.[1][2][3]

Following a neuronal insult such as TBI, there is a massive influx of calcium into the neurons. This sustained increase in intracellular calcium leads to the overactivation of calpain-2. Activated calpain-2 then cleaves a wide range of cellular substrates, including cytoskeletal proteins (e.g., spectrin), membrane receptors, and signaling proteins.[3] This proteolytic activity disrupts cellular homeostasis, leading to mitochondrial dysfunction, promotion of apoptosis, and ultimately, neuronal cell death.[3]

This compound: A Selective Calpain-2 Inhibitor

This compound is a potent and selective inhibitor of calpain-2.[1][2] Its selectivity for calpain-2 over the neuroprotective calpain-1 is a key attribute, minimizing off-target effects and potentially enhancing its therapeutic window.[1] By specifically targeting calpain-2, this compound intervenes at a critical point in the neurodegenerative cascade initiated by neuronal injury.

Mechanism of Action: Signaling Pathway

This compound exerts its neuroprotective effects by directly inhibiting the proteolytic activity of calpain-2. This prevents the downstream cleavage of key substrates and mitigates the subsequent pathological events. The proposed signaling pathway and the point of intervention by this compound are illustrated below.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in preclinical models of traumatic brain injury, demonstrating a dose-dependent inhibition of calpain-2 activity and a corresponding reduction in neuronal cell death.[4]

Table 1: In Vivo Efficacy of this compound in a Mouse Model of TBI

| Parameter | Value | Species | Model | Reference |

| Calpain-2 Inhibition EC50 | 0.43 mg/kg | Mouse | CCI | [4] |

| Neuroprotection EC50 | 0.13 mg/kg | Mouse | CCI | [4] |

| Maximal Neuroprotection | ~70% reduction in cell death | Mouse | CCI | [4] |

| Calpain-1 Inhibition at 10 mg/kg | <10% | Mouse | CCI | [4] |

Experimental Protocols

The neuroprotective effects of this compound have been characterized using established in vivo and in vitro models of neuronal injury. The following sections detail the key experimental methodologies.

In Vivo Model: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible model of focal traumatic brain injury.[5][6][7]

Objective: To induce a standardized cortical injury in rodents to evaluate the neuroprotective efficacy of this compound.

Methodology:

-

Animal Preparation: Adult male mice are anesthetized with isoflurane. The head is shaved and sterilized, and the animal is fixed in a stereotaxic frame.

-

Craniotomy: A midline scalp incision is made, and the skin and fascia are retracted to expose the skull. A craniotomy of a specific diameter (e.g., 5 mm) is performed over the parietal cortex using a high-speed drill, keeping the dura mater intact.

-

Impact Induction: The CCI device, consisting of a pneumatic or electromagnetic impactor, is positioned perpendicular to the exposed dura. The impactor tip (e.g., 3 mm diameter) is lowered to the dural surface.

-

Injury Parameters: The injury is induced with controlled parameters, such as a velocity of 3.5 m/s, a deformation depth of 1.0 mm, and a dwell time of 150 ms.

-

Post-Injury Care: Following the impact, the scalp is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered.

-

Drug Administration: this compound or vehicle is administered at specified time points post-injury (e.g., 1 hour) via intraperitoneal (i.p.) injection.

Calpain Activity Assay

This assay measures the enzymatic activity of calpain in brain tissue homogenates.

Objective: To quantify the inhibition of calpain-2 activity by this compound in the injured brain.

Methodology:

-

Tissue Collection: At a designated time point post-TBI (e.g., 24 hours), animals are euthanized, and the brains are rapidly extracted and dissected on ice. The perilesional cortex is isolated.

-

Homogenization: The brain tissue is homogenized in a specific extraction buffer that prevents the artificial activation of calpain.

-

Fluorometric Assay: The assay is based on the cleavage of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (succinyl-leucyl-leucyl-valyl-tyrosyl-7-amino-4-methylcoumarin).

-

Reaction: The brain homogenate is incubated with the fluorogenic substrate in a reaction buffer. Activated calpain in the sample cleaves the substrate, releasing the fluorescent AMC molecule.

-

Detection: The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The level of fluorescence is proportional to the calpain activity.

Cell Death Quantification: TUNEL Staining

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

Objective: To quantify the extent of neuronal cell death in the injured brain and assess the neuroprotective effect of this compound.

Methodology:

-

Tissue Processing: At a specified time post-injury, animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solution. Coronal sections (e.g., 30 µm) are cut using a cryostat.

-

Permeabilization: The brain sections are permeabilized to allow the labeling enzyme to access the nuclear DNA. This is typically done using proteinase K or a detergent-based buffer.

-

Labeling Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: The labeled cells are visualized using a fluorescence microscope. The nuclei of apoptotic cells will exhibit bright fluorescence.

-

Quantification: The number of TUNEL-positive cells is counted in a defined region of interest within the perilesional cortex. The data is often expressed as the number of positive cells per unit area.

Experimental and logical workflow

The evaluation of this compound's neuroprotective potential follows a structured preclinical workflow, from initial in vitro characterization to in vivo efficacy studies.

References

- 1. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]

- 2. news.westernu.edu [news.westernu.edu]

- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 6. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]

NA-184: A Deep Dive into its Selective Inhibition of Calpain-2 Over Calpain-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective calpain-2 inhibitor, NA-184, with a specific focus on its remarkable selectivity over its isoform, calpain-1. This document consolidates key quantitative data, details the experimental methodologies used to ascertain this selectivity, and illustrates the critical signaling pathways and experimental workflows involved.

Core Tenet: The Dichotomy of Calpain-1 and Calpain-2

Calpains are a family of calcium-dependent cysteine proteases, with calpain-1 and calpain-2 being the most ubiquitously expressed isoforms. A growing body of research highlights their opposing roles in crucial cellular processes within the central nervous system. Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity, such as long-term potentiation (LTP), which is fundamental for learning and memory[1]. Conversely, the activation of calpain-2 is linked to neurodegenerative processes, contributing to neuronal damage and limiting the extent of synaptic plasticity[1]. This functional dichotomy underscores the therapeutic potential of selectively inhibiting calpain-2 while preserving the beneficial functions of calpain-1. This compound has emerged as a promising candidate to achieve this selective inhibition[2][3].

Quantitative Analysis of this compound's Selectivity

This compound demonstrates a high degree of selectivity for calpain-2 over calpain-1 across different species. The following tables summarize the key quantitative metrics that establish this selectivity.

Table 1: In Vitro Inhibition of Human Calpains by this compound

| Parameter | Calpain-1 | Calpain-2 | Selectivity (Fold) |

| IC50 | > 10,000 nM[4] | 1.3 nM[4] | > 7,692 |

| Ki | 309 nM[5] | 50 nM[5] | 6.18 |

Table 2: Inhibition of Mouse Calpains by this compound

| Parameter | Calpain-1 | Calpain-2 | Selectivity (Fold) |

| IC50 (in vivo) | No inhibition up to 10 mg/kg[4] | 130 nM[4] | Not applicable |

| ED50 (neuroprotection in CCI model) | Not applicable | 0.13 mg/kg[4] | Not applicable |

Experimental Protocols for Determining Calpain Selectivity

The selective inhibitory activity of this compound was determined through a series of rigorous in vitro, ex vivo, and in-cell assays.

In Vitro Calpain Activity Assay

This assay quantifies the enzymatic activity of purified calpain-1 and calpain-2 in the presence of varying concentrations of the inhibitor.

-

Enzyme Source: Purified human or mouse calpain-1 and calpain-2.

-

Substrate: A fluorogenic substrate, typically Suc-Leu-Tyr-AMC, is used.

-

Assay Buffer: An appropriate buffer containing calcium ions to activate the calpains.

-

Procedure: a. Calpain enzymes are pre-incubated with different concentrations of this compound. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The rate of fluorescence increase, corresponding to the cleavage of the substrate by the active calpain, is measured over time using a fluorescence plate reader. d. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. e. Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate[6].

Ex Vivo Calpain Activity Assay in Mouse Brain Tissue

This method assesses the inhibitory effect of this compound on endogenous calpain activity in a more physiologically relevant context.

-

Tissue Preparation: Pons-cerebellum from mice is homogenized as these regions have high levels of calpain activity[3].

-

Fractionation: Homogenates are centrifuged to prepare membrane fractions, which are then resuspended in an assay buffer.

-

Differential Calcium Activation:

-

Calpain-2 Activity Calculation: Calpain-2 activity is determined by subtracting the calpain-1 activity from the total calpain activity[6].

-

Inhibition Measurement: The assay is performed with tissue from animals treated with this compound to determine the in vivo inhibition of each isoform.

In-Cell Calpain Activity Assay using HEK Cells

This assay validates the selectivity of this compound within a cellular environment by monitoring the cleavage of a known calpain substrate.

-

Cell Lines: Human Embryonic Kidney (HEK) cells that are genetically modified to lack either calpain-1 or calpain-2 are used[3][7].

-

Procedure: a. The HEK cells are homogenized in a calpain assay buffer. b. The homogenates are incubated with various concentrations of this compound in the presence of calcium (e.g., 2 mM) to activate the remaining calpain isoform[3][7]. c. The cleavage of the endogenous calpain substrate, spectrin, is analyzed by Western Blotting using an antibody that detects both full-length spectrin and its breakdown products[3]. d. The reduction in spectrin cleavage in the presence of this compound indicates the inhibitory activity against the specific calpain isoform present in the cell line.

Visualizing the Molecular Landscape

The following diagrams illustrate the opposing signaling pathways of calpain-1 and calpain-2, providing a rationale for the importance of selective calpain-2 inhibition, as well as the experimental workflow for assessing this compound's selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of calpain-2, with minimal to no activity against calpain-1 at therapeutic concentrations. This selectivity has been robustly demonstrated through a variety of in vitro, ex vivo, and in-cell experimental protocols. The distinct and often opposing roles of calpain-1 and calpain-2 in neuronal health and disease highlight the significance of developing selective calpain-2 inhibitors like this compound. Such compounds hold considerable promise for the development of novel therapeutics for a range of neurological disorders where calpain-2-mediated neurodegeneration is a key pathological feature, including traumatic brain injury[2][3].

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and neuroprotective properties of this compound, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. research.westernu.edu [research.westernu.edu]

The Double-Edged Sword: Calpain-2's Central Role in Traumatic Brain Injury Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Traumatic Brain Injury (TBI) remains a significant global health challenge, instigating a complex cascade of secondary injuries that exacerbate initial damage and contribute to long-term neurological deficits.[1] Among the key mediators of this secondary injury cascade, the calcium-dependent cysteine protease, calpain, has emerged as a critical player.[1] While the calpain family comprises several isoforms, compelling evidence now distinguishes the starkly opposing roles of its two major brain isoforms: calpain-1, which appears to be neuroprotective, and calpain-2, a key driver of neurodegeneration following TBI.[2][3] This guide provides a comprehensive overview of the current understanding of calpain-2's involvement in TBI pathophysiology, focusing on its signaling pathways, key substrates, and the therapeutic potential of its selective inhibition.

The Dichotomy of Calpain-1 and Calpain-2 in Neuronal Fate

Following a traumatic insult to the brain, dysregulation of calcium homeostasis is a primary event that leads to the activation of calpains.[1] However, the downstream consequences are critically dependent on which isoform is predominantly activated.

-

Calpain-1: Generally activated by micromolar concentrations of calcium, calpain-1 is implicated in physiological processes like synaptic plasticity.[1] Its activation following injury is often rapid and transient and is linked to pro-survival pathways.[4] Studies using calpain-1 knockout mice have shown that the absence of this isoform exacerbates neuronal damage after TBI, highlighting its neuroprotective function.[5]

-

Calpain-2: Requiring higher, millimolar calcium concentrations for activation, calpain-2 is strongly associated with pathological conditions.[1] Its activation in TBI is delayed but sustained for several hours to days, correlating directly with the extent of neuronal cell death.[4][6] This prolonged activity makes calpain-2 a prime therapeutic target for mitigating secondary injury.[6]

Calpain-2 Signaling Pathways in TBI

The neurodegenerative effects of calpain-2 are mediated through several distinct signaling cascades. A primary upstream activator is the stimulation of extrasynaptic N-methyl-D-aspartate (NMDA) receptors, which occurs due to excessive glutamate release following injury.[7]

The PTPN13/c-Abl Pathway

One of the most specific pathways identified for calpain-2 involves the protein tyrosine phosphatase, non-receptor type 13 (PTPN13).

-

Mechanism: Calpain-2 selectively cleaves and inactivates PTPN13, a negative regulator of apoptosis.[8][9] This inactivation leads to the disinhibition of the non-receptor tyrosine kinase c-Abl, resulting in increased c-Abl activity and subsequent pro-apoptotic signaling.[1][8] This pathway may also contribute to the abnormal phosphorylation of tau protein, a hallmark of neurodegenerative diseases seen after TBI.[8]

A diagram illustrating the PTPN13/c-Abl signaling pathway is presented below.

The STEP/p38 MAPK Pathway

Another critical pathway involves the Striatal-Enriched protein Tyrosine Phosphatase (STEP).

-

Mechanism: Calpain-2 mediates the degradation and inactivation of STEP.[9] STEP normally dephosphorylates and inactivates p38 MAP kinase. Therefore, calpain-2-mediated removal of STEP leads to the sustained activation of the p38 pathway, a well-established route for stress-induced apoptosis and inflammatory responses.[4][6]

The STEP/p38 signaling cascade is depicted in the following diagram.

Key Calpain-2 Substrates and Pathophysiological Consequences

The detrimental effects of calpain-2 activation are realized through the cleavage of a wide array of cellular proteins.[1]

| Substrate Category | Key Substrates | Pathophysiological Consequence |

| Cytoskeletal Proteins | αII-Spectrin, Microtubule-Associated Proteins (MAPs), Tau | Axonal degeneration, disruption of cytoskeletal integrity, impaired neuronal function.[1] Spectrin breakdown products (SBDPs) are established biomarkers of calpain activation and TBI severity.[10] |

| Signaling Proteins | PTPN13, STEP, PTEN (Phosphatase and Tensin Homolog) | Activation of pro-death signaling cascades, inhibition of pro-survival pathways.[4][8][9] |

| Membrane Receptors & Ion Channels | mGluR1α, Glutamate Receptors | Exacerbation of excitotoxicity and calcium overload.[7] |

| Apoptotic Regulators | Bax, Bid, Bcl-xL, Pro-caspases | Direct initiation of apoptotic pathways through cleavage and activation of pro-apoptotic factors or inactivation of anti-apoptotic ones.[7] |

Calpain-2 and Blood-Brain Barrier (BBB) Disruption

The neurovascular unit is a critical component of brain homeostasis, and its disruption is a hallmark of TBI. Calpain activation contributes significantly to blood-brain barrier breakdown and subsequent edema.[11]

-

Mechanism: Following TBI, pro-inflammatory cytokines like IL-1β are upregulated, leading to calpain activation in brain microvascular endothelial cells.[11][12] Activated calpain, particularly calpain-1 in this context, targets tight junction proteins like zonula occludens-1 (ZO-1) and reorganizes the F-actin cytoskeleton.[11][12] This leads to increased BBB permeability. Inhibition of calpain has been shown to preserve BBB integrity in TBI models.[11]

Therapeutic Targeting of Calpain-2

The delayed and sustained activation of calpain-2, coupled with its direct correlation with neurodegeneration, makes it an attractive therapeutic target.[6] Early non-selective calpain inhibitors showed poor translational outcomes, likely because they also inhibited the neuroprotective calpain-1.[1][4] However, the development of selective calpain-2 inhibitors has renewed interest in this strategy.[1][2]

| Inhibitor | Selectivity (Ki) | Demonstrated Effects in TBI Models |

| NA-101 | ~50-fold selective for calpain-2 (Ki = 25 nM) over calpain-1 (Ki = 1.3 µM)[13][14] | Systemic administration 1 or 4 hours post-TBI significantly reduced calpain-2 activation, decreased the number of degenerating cells, and prevented the increase in blood biomarkers like SNTF.[4][7][14] |

| NA-184 | Selective for calpain-2 | Inhibited TBI-induced calpain-2 activation and cell death in both mice and rats. Exhibits good pharmacokinetic properties, making it a clinical candidate.[15] |

| MDL28170 | Non-selective | Reduced calpain activity, BBB permeability, and brain edema, and improved neurological function in a mouse CCI model.[16] |

Note: Ki values represent the inhibitor concentration required to produce half-maximum inhibition.

Experimental Protocols

Investigating the role of calpain-2 in TBI involves a variety of experimental models and analytical techniques.

Controlled Cortical Impact (CCI) Model of TBI

The CCI model is a widely used and reproducible method for inducing TBI in rodents.[14]

-

Objective: To create a focal brain injury that mimics aspects of human TBI, allowing for the study of calpain-2 activation and the efficacy of inhibitors.

-

Methodology:

-

Animals (typically male C57Bl/6 mice) are anesthetized.[14]

-

A craniotomy is performed over the desired cortical region (e.g., parietal cortex).

-

A pneumatically or electromagnetically driven impactor tip of a defined diameter is used to strike the exposed dura at a specific velocity and depth.

-

The bone flap is replaced or a sealant is used, and the scalp is sutured.

-

Sham-operated animals undergo the same surgical procedure without the impact.

-

Post-operative care, including analgesia, is provided.

-

The experimental workflow for a typical CCI study is outlined below.

Western Blotting for Calpain Activity Markers

-

Objective: To quantify the levels of calpain-2 activation by measuring the cleavage of its substrates.

-

Methodology:

-

Brain tissue surrounding the lesion site is homogenized in lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against calpain-2 substrates, such as αII-spectrin (to detect SBDPs at 150/145 kDa), PTEN, or STEP.[4][15] An antibody against a loading control (e.g., GAPDH, β-actin) is also used.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software. The ratio of the breakdown product to the intact protein or the loading control is calculated to determine the extent of cleavage.

-

Histological Assessment of Neuronal Death

-

Objective: To visualize and quantify the extent of neurodegeneration in brain sections.

-

Methodology (TUNEL Staining):

-

Animals are perfused with 4% paraformaldehyde (PFA), and brains are cryoprotected in sucrose solutions.[15]

-

Coronal brain sections (e.g., 20 µm thick) are prepared using a cryostat.[15]

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed using a commercial kit (e.g., ApopTag®) to label DNA strand breaks, a marker of apoptosis.[15]

-

Sections are counterstained (e.g., with DAPI to visualize all nuclei).

-

Sections are visualized under a fluorescence or confocal microscope.

-

The number of TUNEL-positive cells in the peri-lesional cortex is counted to assess the level of cell death.[14] Fluoro-Jade staining can be used as a complementary method to identify degenerating neurons.[6]

-

Conclusion and Future Directions

The evidence is clear: calpain-2 is a pivotal and detrimental force in the pathophysiology of traumatic brain injury. Its sustained activation drives multiple neurodegenerative pathways, leading to neuronal death, axonal damage, and BBB dysfunction. The development of next-generation, highly selective calpain-2 inhibitors like this compound represents a promising therapeutic strategy, moving beyond the failures of non-selective agents.[1][15]

Future research should focus on optimizing the therapeutic window and delivery methods for these inhibitors in clinically relevant large animal models. Furthermore, the use of calpain-2-specific cleavage products, such as P13BP, as blood-based biomarkers could revolutionize TBI diagnosis and prognosis, allowing for patient stratification and monitoring of therapeutic efficacy.[1][4] A renewed focus on calpain-2 offers a tangible path toward developing the first effective neuroprotective therapies for the millions affected by TBI worldwide.

References

- 1. Calpain in Traumatic Brain Injury: From Cinderella to Central Player - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news.westernu.edu [news.westernu.edu]

- 6. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Attenuation of Blood-Brain Barrier Breakdown and Hyperpermeability by Calpain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effects of Calpain Inhibition on Neurovascular Unit Injury through Downregulating Nuclear Factor-κB-related Inflammation during Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NA-184: A Novel Neuroprotective Agent for Traumatic Brain Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) remains a significant global health challenge, precipitating a complex cascade of secondary injuries that lead to neuronal cell death and long-term neurological deficits. A key player in this secondary injury cascade is the dysregulation of calcium homeostasis and the subsequent activation of calcium-dependent proteases, particularly calpains. Emerging research has identified NA-184, a novel and selective calpain-2 inhibitor, as a promising neuroprotective agent in preclinical TBI models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with this compound's efficacy in TBI.

Mechanism of Action: Selective Calpain-2 Inhibition

Following a traumatic brain injury, intracellular calcium levels rise, leading to the activation of calpains. The two major calpain isoforms in the brain, calpain-1 and calpain-2, have opposing roles. Calpain-1 activation is generally considered neuroprotective, while sustained calpain-2 activation is directly linked to neuronal damage and the long-term functional consequences of the injury.[1][2][3] Non-selective calpain inhibitors have yielded ambiguous results in past studies, likely due to the simultaneous inhibition of the protective calpain-1.[1]

This compound is a potent and selective small molecule inhibitor of calpain-2.[1][4] Its chemical name is (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide.[1] By selectively targeting calpain-2, this compound prevents the cleavage of key cellular substrates, thereby mitigating the downstream neurodegenerative pathways initiated by TBI.

Data Presentation: Preclinical Efficacy of this compound

The neuroprotective effects of this compound have been evaluated in rodent models of TBI, primarily the Controlled Cortical Impact (CCI) model. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| EC50 for Calpain-2 Inhibition | Mouse Brain | 0.43 mg/kg | [1][5] |

| EC50 for Neuroprotection (Cell Death) | Mouse Brain | 0.13 mg/kg | [1][6] |

| IC50 against human calpain-2 | In Vitro (Spectrin degradation) | 1.5 nM | [1] |

| Calpain-1 Inhibition at 10 mg/kg | Mouse Brain | < 10% | [1][5] |

Table 2: Dose-Response of this compound on Calpain Activity and Cell Death in Mice (24h post-TBI)

| This compound Dose (mg/kg) | Calpain-2 Inhibition (%) | Calpain-1 Inhibition (%) | Reduction in TUNEL-positive cells (%) | Reference |

| 0.1 | ~25% | Not significant | ~40% | [1] |

| 0.3 | ~45% | Not significant | ~60% | [1] |

| 1.0 | ~70% | Not significant | ~80% (maximal effect) | [1] |

| 3.0 | ~75% | Not significant | ~80% | [1] |

| 10.0 | ~80% | < 10% | ~80% | [1] |

Table 3: Efficacy of this compound (1 mg/kg) in Male and Female Rodents (24h post-TBI)

| Species | Sex | Calpain-2 Inhibition (%) | Reduction in TUNEL-positive cells (%) | Reference |

| Mouse | Male | ~60% | ~75% | [1] |

| Mouse | Female | ~70% | ~80% | [1] |

| Rat | Male | ~50% | ~70% | [1] |

| Rat | Female | ~65% | ~75% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Controlled Cortical Impact (CCI) Model of TBI

The CCI model is a widely used and reproducible method for inducing a focal brain injury that mimics many aspects of human TBI.

-

Animals: Adult male and female C57BL/6 mice or Sprague-Dawley rats are used.[1][7]

-

Anesthesia: Animals are anesthetized with isoflurane and placed in a stereotaxic frame. Body temperature is maintained using a heating pad.[7]

-

Craniotomy: A craniotomy of a specified diameter (e.g., 5 mm for mice) is performed over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.

-

Impact: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth of deformation.

-

Post-operative Care: Following the impact, the incision is sutured, and the animals are allowed to recover. Post-operative analgesics are administered as per institutional guidelines.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining for Cell Death Assessment

TUNEL staining is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

-

Tissue Preparation: At a specified time point post-TBI (e.g., 24 hours), animals are euthanized, and their brains are collected. The brains are then fixed, cryoprotected, and sectioned on a cryostat.[7]

-

Staining Procedure: Coronal brain sections are stained using a commercial in situ apoptosis detection kit (e.g., ApopTag®). The procedure involves labeling the 3'-OH ends of fragmented DNA with digoxigenin-nucleotides by the enzyme Terminal deoxynucleotidyl transferase (TdT).

-

Visualization and Quantification: The labeled cells are visualized using an anti-digoxigenin antibody conjugated to a fluorescent reporter. Sections are imaged using confocal microscopy. The number of TUNEL-positive cells in the cortical area surrounding the impact site is quantified using image analysis software (e.g., ImageJ).[7]

Quantification of this compound in Plasma and Brain Tissue by HPLC-MS/MS

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

-

Sample Collection: At various time points after this compound administration, blood and brain tissue are collected. Plasma is separated from blood by centrifugation. Brain tissue is homogenized in an appropriate buffer.

-

Sample Preparation: Proteins in the plasma and brain homogenates are precipitated using an organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is collected. An internal standard is added to both samples and calibration standards.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Signaling Pathways and Visualization

The neuroprotective mechanism of this compound is centered on the inhibition of the calpain-2-mediated degenerative signaling cascade.

Calpain-2 Signaling Pathway in TBI

Following TBI, the influx of Ca2+ leads to the activation of calpain-2. Activated calpain-2 cleaves a number of key substrates, including:

-

Spectrin: A cytoskeletal protein, its breakdown leads to compromised cell structure and integrity.

-

PTPN13 (Protein Tyrosine Phosphatase, Non-Receptor Type 13): Cleavage of PTPN13 leads to the disinhibition of the tyrosine kinase c-Abl, which in turn can lead to abnormal phosphorylation of Tau, a protein implicated in neurodegenerative diseases.

The cleavage of these and other substrates ultimately contributes to synaptic dysfunction, axonal damage, and neuronal cell death.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound in TBI models follows a structured workflow from injury induction to endpoint analysis.

Conclusion and Future Directions

This compound has demonstrated significant promise as a neuroprotective agent in preclinical models of traumatic brain injury. Its selectivity for calpain-2 allows for the targeted inhibition of a key driver of secondary injury while potentially avoiding the detrimental effects of inhibiting the neuroprotective calpain-1. The robust dose-dependent efficacy in reducing neuronal cell death in both male and female rodents highlights its potential as a clinically translatable therapeutic.

Future research should focus on long-term functional outcome studies, detailed pharmacokinetic and pharmacodynamic modeling to optimize dosing regimens, and investigation into the therapeutic window for administration. The continued development of this compound represents a promising step forward in the quest for effective treatments for traumatic brain injury.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and neuroprotective properties of this compound, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. research.westernu.edu [research.westernu.edu]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

The Discovery and Development of NA-184: A Selective Calpain-2 Inhibitor for Neuroprotection

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of NA-184, a novel and selective calpain-2 inhibitor originating from the lead compound C2I. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting specific calpain isoforms in neurological disorders such as Traumatic Brain Injury (TBI).

Introduction: The Calpain Conundrum in Neurodegeneration

The calpain family of calcium-dependent proteases plays a dual role in the central nervous system. Following an acute injury like TBI, activation of calpain-2 is directly linked to neuronal damage and the subsequent long-term functional deficits.[1][2][3][4][5][6] Conversely, calpain-1 activation is generally considered neuroprotective.[1][2][3][4][5][6] This dichotomy explains the failure of non-selective calpain inhibitors in clinical trials. The development of isoform-specific inhibitors is therefore a critical strategy for therapeutic intervention.

The starting point for this endeavor was a relatively selective calpain-2 inhibitor known as C2I (also referred to as C18 or NA-101).[1][2][3][4][5][6] While C2I showed promise in enhancing long-term potentiation, facilitating learning, and providing neuroprotection in TBI models, it exhibited an inverted U-shaped dose-response curve, losing efficacy and becoming detrimental at higher doses due to the inhibition of calpain-1.[3][6] This necessitated a lead optimization campaign to identify analogs with greater selectivity for calpain-2.

Discovery of this compound: A Computationally Driven Approach

The development of this compound was a systematic process involving computational modeling and synthetic chemistry to improve upon the selectivity profile of the initial lead compound, C2I.

Figure 1: Workflow for the Discovery and Selection of this compound.

Using molecular dynamic simulations and Site Identification by Ligand Competitive Saturation (SILCS) software, approximately 130 analogs of C2I were designed and synthesized.[1][2][3][5] This campaign focused on modifying the P1' and P3 sites of the parent molecule. These analogs underwent a battery of in vitro and in vivo assays, which led to the identification of two promising compounds: NA-112 and this compound.[1][2][3][5]

Further analysis revealed that while NA-112 began to inhibit calpain-1 at concentrations above 1 mg/kg, this compound demonstrated superior selectivity.[3] Consequently, this compound, with the chemical name (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide, was selected for further preclinical development as a potential treatment for TBI.[1][2][3][4][5]

Mechanism of Action: Selective Inhibition of Calpain-2

The therapeutic rationale for this compound is its ability to selectively inhibit the detrimental calpain-2 isoform while sparing the neuroprotective calpain-1.

Figure 2: Signaling Pathway of Calpain Activation and this compound Intervention.

Following a traumatic brain injury, elevated intracellular calcium levels activate both calpain-1 and calpain-2. While calpain-1 activation contributes to neuroprotective cellular processes, calpain-2 activation initiates a cascade leading to the degradation of essential structural proteins (like spectrin), neuronal damage, and ultimately, cell death.[1][2][3][4][5][6] this compound intervenes by selectively binding to and inhibiting calpain-2, thus halting the neurodegenerative pathway without interfering with the beneficial effects of calpain-1.[1][2][3][5]

Preclinical Data Package

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, efficacy, and pharmacokinetic profile.

In Vitro Characterization

This compound is a highly potent inhibitor of human calpain-2, with remarkable selectivity over calpain-1.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Target | Value | Reference |

|---|---|---|---|

| EC50 | Human Calpain-2 | 1.6 nM | [3] |

| Inhibition | Human Calpain-1 | No inhibition up to 1 µM | [3] |

| Ki | Calpain-2 | 200 nM |[6] |

In Vivo Efficacy in TBI Models

The neuroprotective effects of this compound were confirmed in a controlled cortical impact (CCI) model of TBI in both mice and rats.

Table 2: In Vivo Efficacy of this compound in a TBI Model (1 mg/kg dose)

| Parameter | Species | Result | Reference |

|---|---|---|---|

| Calpain-2 Activity | Mice & Rats (Male & Female) | 50-70% inhibition | [6] |

| Calpain-1 Activity | Mice & Rats (Male & Female) | No significant effect | [6] |

| Cell Death (TUNEL Assay) | Mice & Rats (Male & Female) | Significant reduction | [1][2][3] |

| EC50 (in vivo) | N/A | 0.43 mg/kg |[5][6] |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies demonstrated that this compound has favorable properties for a CNS drug candidate, including the ability to cross the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV)

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Elimination Half-life (t1/2) | Plasma | 5.15 hours | [6] |

| Elimination Half-life (t1/2) | Brain | 3.0 hours | [6] |

| Distribution | Brain | Rapidly distributed into brain tissue | [6] |

| Stability | Plasma & Liver | Stable |[1][2][3] |

Preliminary safety studies have been encouraging. This compound was found to be neither genotoxic nor mutagenic at concentrations up to 50 µM.[3] Off-target screening against a panel of 44 receptors and enzymes revealed significant activity only at high concentrations (10 µM).

Table 4: Off-Target Activity of this compound at 10 µM

| Target | % Inhibition | Reference |

|---|---|---|

| CCK1 Receptor | 97% | [6] |

| Kappa Opiate Receptor | 57% | [6] |

| Mu Opiate Receptor | 58% | [6] |

| CYP2C9, CYP2C19, CYP2D6 | 50-65% |[6] |

Experimental Protocols

In Vitro Calpain Assay

The inhibitory activity of this compound was determined by measuring the hydrolysis of a fluorogenic substrate. Purified human calpain-1 or calpain-2 was incubated with Suc-Leu-Tyr-AMC (0.5 mM) in a 60 mM imidazole-HCl buffer (pH 7.3) containing 5 mM CaCl₂, 5 mM cysteine, and 2.5 mM β-mercaptoethanol.[3] The reaction mixture also contained various concentrations of this compound. The reaction was initiated by adding the enzyme and was conducted at 30°C for 15 minutes. The fluorescence of the product, 7-amino-4-methylcoumarin, was monitored every 30 seconds using a microplate reader (Ex 380 nm/Em 450 nm).[3]

Pharmacokinetic Analysis

The study was performed in CD1 mice. This compound was administered via intravenous tail vein injection at a dose of 10 mg/kg.[5] Blood and brain samples were collected at predefined time points (pre-dose, and at 1, 5, 15, 30 min, and 1, 2, 4, 8, 16, 24 h post-dose).[5] Plasma was separated by centrifugation. Brains were homogenized in 3x volume of PBS buffer.[3][5] The concentration of this compound in plasma and brain homogenates was quantified using an HPLC-MS/MS method.[3][5] this compound was extracted from the samples using a liquid-liquid extraction method with methyl tert-butyl ether, and C2I was used as the internal standard.[3]

In Vivo TBI Model and TUNEL Assay

The controlled cortical impact (CCI) model was used to induce TBI in mice and rats. One hour after the induced TBI, animals were injected intraperitoneally with this compound (1 mg/kg).[6] Animals were sacrificed 24 hours later. Calpain activity was assayed in membrane fractions from the cerebellum.[6] To assess cell death, brain sections were processed for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining using the ApopTag in situ apoptosis detection kit.[5] TUNEL-positive nuclei in the cortical area surrounding the lesion were visualized by confocal microscopy and quantified using ImageJ software.[5]

Conclusion and Future Directions

The discovery and preclinical development of this compound represent a significant advancement in the pursuit of a selective neuroprotective agent for traumatic brain injury. By leveraging computational chemistry, a highly potent and selective calpain-2 inhibitor was identified that demonstrates significant efficacy in relevant animal models of TBI.[1][3][6] this compound possesses a favorable pharmacokinetic and safety profile, making it a strong clinical candidate.[1][2][3] The completion of pre-IND studies is underway to support the initiation of clinical trials for the treatment of TBI and concussion.[3][6]

References

- 1. Identification and neuroprotective properties of this compound, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. research.westernu.edu [research.westernu.edu]

- 6. biorxiv.org [biorxiv.org]

Technical Whitepaper: In Vitro Characterization of NA-184, a Selective Calpain-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NA-184 is a potent, selective, and brain-penetrant small molecule inhibitor of calpain-2, a calcium-activated neutral protease. Dysregulation of calpain-2 is implicated in the pathophysiology of numerous neurological disorders, including traumatic brain injury (TBI) and neurodegenerative diseases. Unlike non-selective calpain inhibitors which have failed in clinical trials, this compound's high selectivity for calpain-2 over the neuroprotective calpain-1 isoform presents a promising therapeutic strategy. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its inhibitory potency, selectivity, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Context

Calpains are a family of intracellular cysteine proteases. The primary isoforms in the brain, calpain-1 and calpain-2, often play opposing roles. Following an insult like TBI, elevated intracellular calcium levels activate both isoforms. Calpain-1 activation is generally considered neuroprotective, whereas prolonged calpain-2 activation is linked to neurodegeneration through the cleavage of key cytoskeletal proteins like spectrin and regulatory proteins like the transcription factor MEIS2.[1][2][3]

This compound is a peptidyl α-ketoamide that acts as a reversible covalent inhibitor, forming a bond with the catalytic triad of calpain-2.[1] By selectively inhibiting calpain-2, this compound prevents the degradation of its substrates, thereby blocking downstream neurodegenerative pathways and promoting neuronal survival.[1][4]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been quantified across various in vitro assays and species. The data consistently demonstrate nanomolar potency against human and mouse calpain-2, with exceptional selectivity over calpain-1.

Table 1: Potency (IC50 / EC50) of this compound

| Target | Species | Assay Type | Value (nM) | Reference |

| Calpain-2 | Human | Enzyme Activity | 1.3 | [1] |

| Calpain-2 | Human | Spectrin Degradation (HEK cells) | 1.5 | [4] |

| Calpain-2 | Mouse | Enzyme Activity | 130 - 134 | [1][5][6] |

| Calpain-1 | Mouse | Enzyme Activity | 2826 | [5] |

| Calpain-1 | Human | Enzyme Activity / Spectrin Degradation | >10,000 | [1][4] |

Table 2: Binding Affinity (Ki) of this compound

| Target | Species | Value (nM) | Reference |

| Calpain-2 | Human | 50 | [5][6] |

| Calpain-1 | Human | 309 | [5] |

Table 3: Protease Selectivity Profile of this compound

This compound was tested against a panel of other proteases to determine its specificity. It shows minimal off-target activity, with the notable exception of cathepsins B and L.[6][7]

| Protease | Inhibition Constant | Value | Reference |

| Cathepsin L | Ki | 1.9 nM | [6][7] |

| Cathepsin B | Ki | 220 nM | [6][7] |

| Caspase-3 | Ki | >21,100 nM | [7] |

| 20S Proteasome | IC50 | >10,000 nM | [7] |

| Thrombin | - | No inhibition up to 10 µM | [7] |

| Kallikrein | - | No inhibition up to 10 µM | [7] |

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Protocol: In Vitro Fluorometric Calpain Activity Assay

This assay quantifies calpain activity by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Purified human calpain-1 and calpain-2

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Tyr-AMC or Ac-LLY-AFC)[2][8]

-

Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol)

-

This compound serial dilutions in DMSO, then diluted in Assay Buffer

-

96-well black, clear-bottom microplates[9]

-

Fluorometric microplate reader (e.g., Excitation/Emission ≈ 400/505 nm for AFC)[8]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.[10]

-

Enzyme Addition: To each well of a 96-well plate, add the purified calpain enzyme diluted to the desired concentration in Assay Buffer.

-

Inhibitor Incubation: Add the this compound dilutions (or vehicle control) to the wells containing the enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.[9]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes).[9]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Calpain Activity Assay (Spectrin Cleavage)

This assay assesses the potency of this compound on endogenous calpain activity within a cellular context by measuring the cleavage of the native substrate, spectrin.

Materials:

-

Human Embryonic Kidney (HEK) cells, specifically lines lacking either calpain-1 or calpain-2.[2][7]

-

Calpain Assay Buffer

-

This compound serial dilutions

-

Calcium Chloride (CaCl₂) solution

-

Reagents for SDS-PAGE and Western Blotting

-

Appropriate secondary antibody and detection reagents

Procedure:

-

Cell Lysis: Culture and harvest HEK cells (lacking either calpain-1 or calpain-2). Homogenize the cells in Calpain Assay Buffer to prepare a cell lysate.[2][7]

-

Assay Setup: In microcentrifuge tubes, combine the cell lysate with various concentrations of this compound or a vehicle control.

-

Calpain Activation: Initiate calpain activity by adding CaCl₂ to a final concentration of 2-5 mM.[2][4] Include a negative control without added calcium.

-

Incubation: Incubate the reactions for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for spectrin, which will detect both the full-length protein and its calpain-cleaved fragments. Follow with a suitable HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities for full-length spectrin and the spectrin breakdown products (SBDPs) using densitometry. Calculate the ratio of SBDPs to intact spectrin. Determine the EC50 of this compound by plotting the inhibition of spectrin cleavage against the inhibitor concentration.

Protocol: Protease Selectivity Profiling

To ensure the inhibitor's specificity for calpain-2, its activity is tested against a panel of other relevant proteases.

Procedure: The inhibitory activity of this compound against a panel of proteases (e.g., caspases, cathepsins, thrombin) was determined using various commercially available assay kits, following the manufacturer's specific protocols.[4][7] Typically, these assays are also based on the cleavage of a specific fluorogenic or colorimetric substrate, and the IC50 or Ki values are determined as described in Protocol 4.1.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and neuroprotective properties of this compound, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Calpain-2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. research.westernu.edu [research.westernu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

In-Depth Technical Guide: NA-184 Blood-Brain Barrier Permeability Studies

This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier (BBB) permeability of NA-184, a selective calpain-2 inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at experimental methodologies and the underlying signaling pathways.

Data Presentation: this compound Pharmacokinetics

While pharmacokinetic analyses have confirmed that this compound possesses blood-brain barrier permeability, making it a promising clinical candidate for traumatic brain injury (TBI), specific quantitative data from these studies are not publicly available in the cited literature.[1] The tables below are structured to accommodate such data should it become available.

Table 1: Plasma and Brain Concentrations of this compound in CD-1 Mice Following a Single Intravenous Dose (10 mg/kg)

| Time Point | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) |

| 1 min | Data not available | Data not available |

| 5 min | Data not available | Data not available |

| 15 min | Data not available | Data not available |

| 30 min | Data not available | Data not available |

| 1 h | Data not available | Data not available |

| 2 h | Data not available | Data not available |

| 4 h | Data not available | Data not available |

| 8 h | Data not available | Data not available |

| 16 h | Data not available | Data not available |

| 24 h | Data not available | Data not available |

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Unit |

| Cmax (Plasma) | Data not available | ng/mL |

| Tmax (Plasma) | Data not available | h |

| AUC (Plasma) | Data not available | ng·h/mL |

| Cmax (Brain) | Data not available | ng/g |

| Tmax (Brain) | Data not available | h |

| AUC (Brain) | Data not available | ng·h/g |

| Brain-to-Plasma Ratio (Kp) | Data not available | - |

Experimental Protocols

The following is a detailed methodology for the in vivo pharmacokinetic study of this compound, as described in the primary literature.[1]

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: CD-1 mice were used for the study. This strain was selected for ease of intravenous injection via the tail vein due to their white fur, which provides better contrast for vein visualization compared to black-furred mice like the C57/B16 strain.[1]

-

Drug Formulation and Administration: this compound was prepared in a liposomal formulation. A single dose of 10 mg/kg was administered via intravenous injection into the tail vein.[1]

-

Sample Collection:

-

Blood: Blood samples were collected at pre-dose (0 time) and at multiple time points post-dose: 1, 5, 15, and 30 minutes, and 1, 2, 4, 8, 16, and 24 hours.[1] Approximately 0.8 mL of blood was collected via cardiac puncture into heparinized tubes.[1] Plasma was separated by centrifugation at 3,000 x g for 5 minutes.[1]

-

Brain: Whole brains were collected at the same time points as blood collection.[1] The brains were weighed and homogenized in 3 volumes of phosphate-buffered saline (PBS).[1]

-

-

Sample Storage: All plasma and brain homogenate samples were stored at -80°C until analysis.[1]

-

Bioanalysis:

-

The concentration of this compound in plasma and brain homogenate was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]

-

Internal Standard: A related calpain-2 inhibitor, C2I, was used as the internal standard.[1]

-

Extraction Procedure: A liquid-liquid extraction method was employed. To 100 µL of plasma or tissue homogenate, 10 µL of the internal standard solution (1000 ng/mL) was added. After mixing, 400 µL of methyl tert-butyl ether was added, and the samples were vortexed for 3 minutes. The samples were then centrifuged at 5000 rpm for 3 minutes to separate the layers.[1]

-

Mandatory Visualization

Signaling Pathway

References

The Preclinical Pharmacokinetic Profile of NA-184: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NA-184 is a novel, selective calpain-2 inhibitor under investigation as a neuroprotective agent for traumatic brain injury (TBI). Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for its continued development and translation to clinical trials. This technical guide summarizes the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It provides a detailed look at experimental protocols, presents quantitative PK data in a clear, tabular format, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a peptidyl α-ketoamide, chemically identified as (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide, that has demonstrated significant neuroprotective effects in preclinical models of TBI.[1][2] Its therapeutic potential stems from its selective inhibition of calpain-2, an enzyme implicated in neuronal damage following acute injury, while showing minimal inhibition of the generally neuroprotective calpain-1.[1][3] Preclinical studies indicate that this compound possesses favorable drug-like properties, including stability in plasma and liver, and the ability to cross the blood-brain barrier.[1][2]

Mechanism of Action: Calpain-2 Inhibition

Following a traumatic brain injury, the influx of calcium ions into neurons leads to the activation of calpains. While calpain-1 activation is often associated with neuroprotective pathways, the activation of calpain-2 is directly linked to neuronal damage and the long-term functional deficits observed after injury.[1] this compound selectively inhibits calpain-2, thereby mitigating the downstream pathological events, such as cytoskeletal protein breakdown and apoptotic cell death.

References

Methodological & Application

Application Notes and Protocols for In Vivo TBI Studies Using NA-184

These application notes provide a comprehensive overview and detailed protocols for utilizing NA-184, a selective calpain-2 inhibitor, in preclinical in vivo models of Traumatic Brain Injury (TBI). This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of TBI.

Introduction